molecular formula C18H22N6O4S B6439868 4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole CAS No. 2549006-00-8

4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole

Cat. No.: B6439868
CAS No.: 2549006-00-8
M. Wt: 418.5 g/mol
InChI Key: UDHWAVGMKJQYPT-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core modified with cyclopropyl, pyrrolidinyl sulfonyl, and 3,5-dimethyloxazole substituents. The cyclopropyl group may enhance metabolic stability, while the sulfonyl-pyrrolidine moiety could improve solubility and binding affinity.

Properties

IUPAC Name

4-[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O4S/c1-11-17(12(2)28-22-11)29(25,26)23-8-7-13(9-23)10-27-16-6-5-15-19-20-18(14-3-4-14)24(15)21-16/h5-6,13-14H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHWAVGMKJQYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with three structurally related derivatives, focusing on substituent variations, synthetic pathways, and hypothesized biological activities.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Hypothesized Bioactivity Synthesis Highlights
Target Compound: 4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole [1,2,4]triazolo[4,3-b]pyridazine Cyclopropyl, pyrrolidinyl sulfonyl, 3,5-dimethyloxazole Antifungal (inferred from docking studies) Multi-step cyclization and sulfonylation
3-Cyclopropyl-6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine () [1,2,4]triazolo[4,3-b]pyridazine Cyclopropyl, piperazinyl sulfonyl (4-fluorophenyl) Kinase inhibition (speculative) Piperazine-sulfonyl coupling
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () [1,2,4]triazolo[3,4-b]thiadiazole Pyrazole, 4-methoxyphenyl, variable R groups Antifungal (confirmed via docking on 3LD6) Condensation with hydrazine and cyclization
Poly(ethylene glycol) diacrylate (PEGDA) hydrogel () Polymeric scaffold N/A (material for 3D cell culture) Drug delivery platform Photopolymerization

Key Observations

Structural Variations and Bioactivity: The target compound’s pyrrolidinyl sulfonyl group distinguishes it from the piperazinyl sulfonyl analog in . The 3,5-dimethyloxazole substituent in the target compound likely increases steric hindrance compared to the 4-fluorophenyl group in ’s analog, which may reduce off-target interactions but limit solubility . ’s triazolo-thiadiazoles demonstrate confirmed antifungal activity via docking on lanosterol 14α-demethylase (3LD6), a target shared with azole antifungals. This supports the hypothesis that the target compound may act similarly due to its triazolo-pyridazine core .

Synthetic Complexity :

  • The target compound requires multi-step synthesis involving cyclization (to form the triazolo-pyridazine core) and sulfonylation. This contrasts with ’s derivatives, which prioritize pyrazole-triazole condensation .
  • Piperazine-based analogs () utilize simpler coupling reactions, suggesting easier scalability compared to the target compound’s pyrrolidine-sulfonyl linkage .

Potential Applications: Unlike PEGDA hydrogels (), which serve as inert drug-delivery platforms, the target compound and its analogs are bioactive candidates. Their sulfonyl groups may enable covalent binding to cysteine residues in target enzymes, a mechanism seen in protease inhibitors .

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